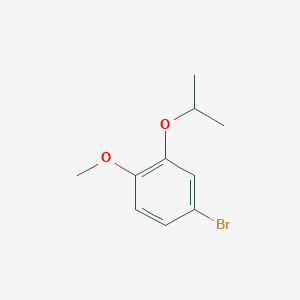

4-Bromo-2-isopropoxy-1-methoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-methoxy-2-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-7(2)13-10-6-8(11)4-5-9(10)12-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYPCCQJVWYSQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674596 | |

| Record name | 4-Bromo-1-methoxy-2-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462092-23-5 | |

| Record name | 4-Bromo-1-methoxy-2-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide to 4-Bromo-1-isopropoxy-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

4-Bromo-1-isopropoxy-2-methoxybenzene is a polysubstituted aromatic compound that serves as a valuable intermediate in the synthesis of more complex molecular architectures. Its unique arrangement of a bromine atom and two distinct ether functionalities—methoxy and isopropoxy groups—on a benzene ring makes it a highly versatile scaffold. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The differential steric and electronic nature of the methoxy and isopropoxy groups can influence the regioselectivity of subsequent reactions and the conformational properties of the final products. This guide provides a comprehensive overview of the chemical identity, synthesis, spectroscopic characterization, potential applications, and safety considerations for this important synthetic building block.

Chemical Identity and Physicochemical Properties

Nomenclature and CAS Number

The correct IUPAC name for this compound is 4-Bromo-1-isopropoxy-2-methoxybenzene . According to IUPAC nomenclature rules for substituted benzenes, when the locants for the substituents are the same regardless of the starting position, the substituents are cited alphabetically to assign the lowest possible numbers. In this case, the locants are 1, 2, and 4. Alphabetical priority dictates the naming order as Bromo, Isopropoxy, and then Methoxy.

-

CAS Number: 138505-27-8

-

Molecular Formula: C₁₀H₁₃BrO₂

-

Molecular Weight: 245.11 g/mol

-

Synonyms: 4-bromo-1-isopropoxy-2-methoxy-benzene

Physicochemical Properties

Experimental physicochemical data for 4-Bromo-1-isopropoxy-2-methoxybenzene is not extensively reported in the literature. The following table summarizes key computed properties.

| Property | Value | Source |

| Molecular Weight | 245.11 g/mol | Calculated |

| XLogP3 | 3.2 | Predicted |

| Hydrogen Bond Donors | 0 | Predicted |

| Hydrogen Bond Acceptors | 2 | Predicted |

| Rotatable Bond Count | 3 | Predicted |

| Topological Polar Surface Area | 18.5 Ų | Predicted |

Synthesis of 4-Bromo-1-isopropoxy-2-methoxybenzene

A robust and logical synthetic route to 4-Bromo-1-isopropoxy-2-methoxybenzene is a two-step process starting from commercially available guaiacol (2-methoxyphenol). The first step involves the regioselective bromination of guaiacol to produce 4-bromo-2-methoxyphenol. The second step is the etherification of the resulting phenol via the Williamson ether synthesis.

Step 1: Synthesis of 4-Bromo-2-methoxyphenol (Precursor)

The synthesis of 4-bromo-2-methoxyphenol from guaiacol is a well-established procedure.[1] The methoxy group is an ortho-, para-director, and due to the steric hindrance at the ortho-position adjacent to the hydroxyl group, bromination preferentially occurs at the para-position.

-

Reaction: Guaiacol is reacted with a brominating agent, such as N-tetrabutylammonium tribromide (NBu₄Br₃), in a suitable solvent like dichloromethane (CH₂Cl₂).

-

Causality: NBu₄Br₃ is a mild and selective brominating agent that minimizes the formation of polybrominated byproducts. The reaction proceeds at room temperature, making it an energy-efficient process.[1]

Step 2: Williamson Ether Synthesis of the Final Product

The Williamson ether synthesis is a classic and reliable method for preparing ethers.[2][3][4] It involves the reaction of an alkoxide with a primary or secondary alkyl halide. In this case, the phenoxide of 4-bromo-2-methoxyphenol acts as the nucleophile, and an isopropyl halide serves as the electrophile.

-

Reaction: 4-bromo-2-methoxyphenol is deprotonated with a suitable base (e.g., potassium carbonate, K₂CO₃) to form the corresponding phenoxide. This is followed by reaction with 2-bromopropane or 2-iodopropane.

-

Causality: Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile to facilitate the Sₙ2 reaction.[4] Heating is often required to drive the reaction to completion.

Experimental Protocol

Step 1: Synthesis of 4-Bromo-2-methoxyphenol

-

Dissolve guaiacol (1.0 eq.) in dichloromethane (approx. 5 mL per mmol of guaiacol).

-

In a separate flask, dissolve N-tetrabutylammonium tribromide (1.0 eq.) in dichloromethane (approx. 5 mL per mmol).

-

Add the NBu₄Br₃ solution dropwise to the guaiacol solution at room temperature with stirring.

-

Stir the reaction mixture for 2 hours at 23 °C.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether (3 x 10 mL).[1]

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of 4-Bromo-1-isopropoxy-2-methoxybenzene

-

To a solution of 4-bromo-2-methoxyphenol (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

-

Add 2-bromopropane (1.2 eq.) to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude 4-Bromo-1-isopropoxy-2-methoxybenzene by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Synthetic Workflow Diagram

Caption: Suzuki-Miyaura coupling of 4-Bromo-1-isopropoxy-2-methoxybenzene.

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-Bromo-1-isopropoxy-2-methoxybenzene is not readily available. Therefore, handling precautions should be based on the known hazards of similar halogenated aromatic ethers like anisole. [5][6][7][8][9]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a laboratory coat.

-

-

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing. [8] * Avoid inhalation of vapors or mists.

-

Keep away from heat, sparks, and open flames. [8] * Take precautionary measures against static discharge. [6]* First Aid Measures:

-

If Inhaled: Move to fresh air.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water.

-

In all cases of exposure, seek medical attention if symptoms persist.

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place. [8]

-

Conclusion

4-Bromo-1-isopropoxy-2-methoxybenzene (CAS 138505-27-8) is a valuable and versatile building block for organic synthesis. While detailed experimental data on its properties are sparse, its structure provides clear indications of its synthetic utility. Its primary application lies in its ability to undergo a variety of cross-coupling reactions, offering a straightforward route to complex, polysubstituted aromatic compounds. This makes it a compound of significant interest for researchers in medicinal chemistry, materials science, and drug discovery. As with all chemicals, proper safety precautions should be taken during its handling and use.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: Anisole. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Retrieved from [Link]

-

National Institutes of Health. (2025, January 14). Exploring the capabilities of 2-alkynyl aryl/benzyl azides: synthesis approaches for indoles, quinolines, and their derivatives via transition metal catalysis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

-

IntechOpen. (2024, August 16). Chapter 3: Synthetic Methods for Alkyl Aryl Ethers. Retrieved from [Link]

-

ILO and WHO. (2021). ICSC 1014 - ANISOLE. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

-

Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenol. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

ACS Publications. (2026, February 2). Asymmetric Ketone Diene Coupling via Stereodivergent Copper Catalysis | Journal of the American Chemical Society. Retrieved from [Link]

-

Quora. (2023, September 18). Which one is consistent with the IUPAC Nomenclature, 2-bromo-4,4-dimethylpentane or 4.... Retrieved from [Link]

-

National Institutes of Health. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

MDPI. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates.... Retrieved from [Link]

-

YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]

Sources

- 1. 4-Bromo-2-methoxyphenol | 7368-78-7 [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. books.rsc.org [books.rsc.org]

- 4. byjus.com [byjus.com]

- 5. carlroth.com [carlroth.com]

- 6. fishersci.com [fishersci.com]

- 7. ICSC 1014 - ANISOLE [chemicalsafety.ilo.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. bgu.ac.il [bgu.ac.il]

physical properties of 4-Bromo-2-isopropoxy-1-methoxybenzene

[1][2][3][4]

Chemical Identity & Structural Analysis

This compound serves as a versatile electrophile in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) due to the stable bromine handle, while the isopropoxy/methoxy substitution pattern provides specific steric bulk and lipophilicity profiles essential for kinase and phosphodiesterase binding pockets.[1]

| Attribute | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 4-Bromo-2-isopropoxyanisole; 4-Bromoguaiacol isopropyl ether |

| CAS Registry Number | 462092-23-5 |

| Molecular Formula | C₁₀H₁₃BrO₂ |

| Molecular Weight | 245.11 g/mol |

| SMILES | CC(C)Oc1cc(Br)ccc1OC |

| InChI Key | MOYPCCQJVWYSQF-UHFFFAOYSA-N |

Structural Commentary

-

Electronic Effects: The methoxy (C1) and isopropoxy (C2) groups are strong electron-donating groups (EDGs).[1] They activate the ring, but the bromine at C4 deactivates it inductively.[1] The position of the bromine (para to the methoxy) makes it highly reactive for metal-halogen exchange or palladium-catalyzed couplings.[1]

-

Steric Factors: The isopropoxy group at C2 introduces significant steric bulk compared to a simple methoxy or hydroxy group.[1] This "ortho-effect" often restricts rotation in downstream biaryl couplings, a feature exploited in designing atropisomeric drugs.[1]

Physical & Thermodynamic Properties

Accurate physical property data is vital for process chemistry scaling, particularly regarding phase changes during purification.[1]

| Property | Value / Range | Condition / Note |

| Physical State | Low-melting Solid / Oil | Often appears as a colorless oil that solidifies upon standing or cooling.[1] |

| Melting Point | 46.0 – 46.5 °C | Sharp melting point indicates high purity; lower ranges suggest solvent inclusion.[1] |

| Boiling Point | 88 °C | @ 0.4 mmHg (High vacuum distillation) |

| Boiling Point (Pred.) | ~308 °C | @ 760 mmHg (Decomposition likely before reaching this temp) |

| Density | 1.313 g/cm³ | Predicted (Liquid phase) |

| LogP (Octanol/Water) | 3.24 | Lipophilic; requires organic solvents (DCM, EtOAc) for extraction.[1] |

| Solubility | High | Soluble in CHCl₃, DCM, Acetone, Methanol.[1] Insoluble in water.[1] |

Application Note: Due to its melting point near 46°C, this compound can exist as a supercooled liquid at room temperature.[1] Seeding with a crystal or scratching the flask wall is often required to induce crystallization after distillation.[1]

Spectral Characterization (Self-Validation)

The following NMR data allows for rapid verification of product identity during synthesis.

¹H NMR (300 MHz, CDCl₃)

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 1.35 – 1.40 | Doublet (d) | 6H | -CH(C_H_₃)₂ | Isopropyl methyls; characteristic doublet. |

| 3.83 – 3.92 | Singlet (s) | 3H | -OC_H_₃ | Methoxy group; sharp singlet.[1] |

| 4.50 – 4.57 | Multiplet (m) | 1H | -C_H_(CH₃)₂ | Methine proton; deshielded by oxygen.[1] |

| 6.75 – 6.92 | Doublet (d) | 1H | Ar-H (C6) | Ortho to OMe (Shielded by EDGs).[1] |

| 7.00 – 7.05 | Doublet (d) | 1H | Ar-H (C3) | Meta to Br, Ortho to OiPr.[1] |

| 7.17 | Doublet of Doublets (dd) | 1H | Ar-H (C5) | Ortho to Br; deshielded by halogen.[1] |

Synthesis & Purification Protocol

Objective: Synthesize this compound via alkylation of 4-bromoguaiacol. This method avoids the use of unstable diazonium intermediates.[1]

Reaction Scheme

Figure 1: Alkylation pathway using Williamson ether synthesis conditions.

Step-by-Step Methodology

-

Setup: Charge a round-bottom flask with 4-bromo-2-methoxyphenol (1.0 equiv) and anhydrous DMF (5-10 volumes).

-

Deprotonation: Add Potassium Carbonate (K₂CO₃) (2.0 equiv) in a single portion.[1] Stir at room temperature for 15 minutes to ensure phenol deprotonation.

-

Alkylation: Add 2-Bromopropane (1.5 equiv) dropwise.[1]

-

Critical Control: If using 2-iodopropane, the reaction is faster but may require cooling.[1] With 2-bromopropane, heat the mixture to 60°C .

-

-

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting phenol (more polar) should disappear, replaced by the less polar ether product.[1]

-

Workup:

-

Purification:

Applications in Drug Discovery

This intermediate is highly valued in Medicinal Chemistry for two primary scaffold classes:

-

PDE4 Inhibitors: The 3,4-dialkoxyphenyl substructure is a pharmacophore mimic of Rolipram.[1] The isopropoxy group improves metabolic stability compared to a methoxy group (prevents rapid demethylation).[1]

-

Lamellarin Alkaloids: Used in the total synthesis of Lamellarin D and N (Topoisomerase I inhibitors).[1] The bromine serves as the handle for constructing the fused pyrrole core via cross-coupling.[1]

Workflow: PDE4 Inhibitor Synthesis

Figure 2: Application of the intermediate in constructing biaryl scaffolds for PDE4 inhibition.

Handling & Safety (E-E-A-T)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1][3]

-

Storage: Store at room temperature or refrigerated (2-8°C). Protect from light to prevent gradual debromination or oxidation over long periods.[1]

-

Spill Response: Absorb with inert material (sand/vermiculite).[1] Do not flush into surface water; the compound is lipophilic and potentially toxic to aquatic life.[1]

References

-

Patent: Pfizer Inc. (2020).[1] Boron containing PDE4 inhibitors. WO2020070651A1.[1] (Provides synthesis protocol and NMR data).

-

Synthesis Application: Banwell, M. G., et al. (2012).[1] Total synthesis of lamellarins D, L, and N. Beilstein Journal of Organic Chemistry, 8, 46-46.[1]5. (Provides physical constants: MP, BP).

-

Chemical Data: PubChem. This compound (Compound CID 462092-23-5).[1][4]

chemical structure of 4-Bromo-2-isopropoxy-1-methoxybenzene

[1][2][3]

Executive Summary

This compound is a regioisomerically precise aryl bromide used primarily as a scaffold in medicinal chemistry. It serves as a precursor for Suzuki-Miyaura cross-coupling reactions to install biaryl motifs found in kinase inhibitors and phosphodiesterase (PDE) modulators.

Key Identity Data:

-

IUPAC Name: 4-Bromo-1-methoxy-2-(propan-2-yloxy)benzene

-

Common Name: 4-Bromo-2-isopropoxyanisole[1]

-

Molecular Formula: C₁₀H₁₃BrO₂

-

Molecular Weight: 245.11 g/mol

-

SMILES: CC(C)Oc1cc(Br)ccc1OC

Critical Distinction: Do not confuse this compound with its isomer, 4-Bromo-1-isopropoxy-2-methoxybenzene (CAS 138505-27-8), which is derived from 4-bromoguaiacol. The position of the isopropoxy group (C2 vs C1) fundamentally alters the electronic vectors and steric environment for subsequent coupling reactions.

Structural Analysis & Reactivity

The molecule features a benzene core substituted with a methoxy group at C1, an isopropoxy group at C2, and a bromine atom at C4.

Electronic Properties

-

Electron Donating Groups (EDGs): Both alkoxy groups (-OMe and -OiPr) are strong ortho/para activators.

-

Regiochemistry of Bromine: The bromine is located para to the methoxy group and meta to the isopropoxy group.

-

Why this matters: The C1-Methoxy group is less sterically hindered and electronically dominates the directing effects during electrophilic aromatic substitution (EAS). However, the specific 1,2,4-substitution pattern is most reliably accessed via alkylation of a pre-brominated phenol rather than direct bromination, which often yields mixtures.

-

Steric Environment

The bulky isopropoxy group at C2 creates significant steric pressure on the C3 position, effectively shielding it from metabolic attack or unwanted side reactions during synthesis. This "ortho-blocking" effect is a common strategy in drug design to improve metabolic stability (e.g., preventing O-dealkylation).

Synthetic Pathways

To ensure high regiochemical purity (>98%), the Alkylation of 5-Bromoguaiacol is the preferred route over direct bromination of 2-isopropoxyanisole.

Route A: Alkylation of 5-Bromo-2-methoxyphenol (High Purity)

This route guarantees the correct isomer because the bromine is already fixed in the correct position relative to the oxygen atoms before the isopropoxy group is installed.

Precursor Sourcing:

Start with 5-Bromo-2-methoxyphenol (also known as 5-bromoguaiacol or 4-bromo-2-hydroxyanisole).

-

Note: If 5-bromoguaiacol is unavailable, it can be synthesized from 2,4-dibromoanisole via selective lithium-halogen exchange at C2 followed by boronation/oxidation.

Protocol: Williamson Ether Synthesis

Reagents: 5-Bromo-2-methoxyphenol (1.0 equiv), 2-Bromopropane (1.5 equiv), Potassium Carbonate (K₂CO₃, 2.0 equiv), DMF (dimethylformamide).

-

Setup: Charge a round-bottom flask with 5-bromo-2-methoxyphenol (e.g., 10 g) and anhydrous DMF (100 mL).

-

Deprotonation: Add K₂CO₃ (granular, anhydrous) and stir at room temperature for 30 minutes to form the phenoxide anion.

-

Alkylation: Add 2-bromopropane dropwise.

-

Reaction: Heat the mixture to 60–70 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[4][5] The starting phenol should disappear.

-

Workup:

-

Purification: If necessary, purify via bulb-to-bulb distillation (approx. 88 °C at 0.4 mmHg) or silica gel chromatography (eluent: 5% EtOAc in Hexanes).

Yield: Typically 90–96%. Appearance: Colorless oil that may solidify upon standing (mp ~46 °C).[4]

Visualization: Synthetic Logic

The following diagram illustrates the regiochemical logic distinguishing the target from its common isomer.

Caption: Synthesis pathway comparison. Route A (top) yields the correct target CAS 462092-23-5. Route B (bottom) yields the common impurity/isomer.

Characterization Data

The following spectroscopic data validates the structure.

1H NMR (400 MHz, CDCl₃)

| Shift (δ) | Multiplicity | Integration | Assignment | Interpretation |

| 7.00–7.05 | Multiplet | 2H | Ar-H (C3, C5) | Aromatic protons meta/ortho to Br. |

| 6.75 | Doublet (J=8.3 Hz) | 1H | Ar-H (C6) | Proton ortho to OMe (shielded). |

| 4.52 | Septet | 1H | -OCH (CH₃)₂ | Characteristic methine of isopropoxy. |

| 3.83 | Singlet | 3H | -OCH ₃ | Methoxy group.[7] |

| 1.37 | Doublet | 6H | -OCH(CH ₃)₂ | Isopropyl methyl groups. |

13C NMR (100 MHz, CDCl₃)

-

Aromatic Carbons: ~150.0 (C-O), ~148.0 (C-O), ~123.0 (C-Br), ~115–125 (Ar-CH).

-

Aliphatic Carbons: ~72.0 (OC H(CH₃)₂), ~56.0 (OC H₃), ~22.0 (OCH(C H₃)₂).

Applications in Drug Discovery

This scaffold is highly valued for its ability to introduce the 3-isopropoxy-4-methoxyphenyl moiety (after coupling) into drug candidates.

-

PDE4 Inhibitors: The 3-cyclopentyloxy-4-methoxyphenyl group is a classic pharmacophore in PDE4 inhibitors (e.g., Rolipram). The isopropoxy variant (derived from this bromide) offers a slightly smaller steric profile, modulating potency and selectivity profiles.

-

Suzuki-Miyaura Coupling: The C4-Bromine is highly reactive towards boronic acids.

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Base: K₂CO₃ or Cs₂CO₃.

-

Solvent: Dioxane/Water or Toluene/Ethanol.

-

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials).

-

Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water.

References

-

PubChem. (n.d.). This compound (CAS 462092-23-5).[2][3] National Library of Medicine. Retrieved February 6, 2026, from [Link]

- Hoshino, O., et al. (2003). Total synthesis of lamellarins D, L, and N. Beilstein Journal of Organic Chemistry.

- Pfizer Inc. (2020). Boron containing PDE4 inhibitors. WO2020070651A1. (Experimental protocol for alkylation of 5-bromo-2-methoxyphenol).

-

BenchChem. (2025).[8][9] Avoiding Over-Bromination in Anisole Reactions. Technical Support Guide. (Context on regioselectivity issues in direct bromination).

Sources

- 1. 4-Bromo-2-isopropyl-1-methoxybenzene | C10H13BrO | CID 14698794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 5. rsc.org [rsc.org]

- 6. 1-Bromo-4-propylbenzene synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Bromoanisole - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Precision Synthesis of 4-Bromo-2-isopropoxy-1-methoxybenzene: A Regiocontrolled Protocol

Part 1: Strategic Analysis & Retrosynthesis

The Regiochemistry Challenge

The target molecule, 4-Bromo-2-isopropoxy-1-methoxybenzene , presents a classic electrophilic aromatic substitution dilemma if approached via direct bromination.

-

Substrate: 1-Isopropoxy-2-methoxybenzene.

-

Directing Groups: Both the methoxy (C1) and isopropoxy (C2) groups are ortho, para-directors.

-

Conflict:

-

The methoxy group directs to C4 (para) and C6 (ortho).

-

The isopropoxy group directs to C5 (para) and C3 (ortho).

-

-

Outcome: Direct bromination of the dialkoxybenzene often yields a mixture of the 4-bromo and 5-bromo isomers due to the similar electronic activation of the two ether groups, requiring difficult chromatographic separation.

The "Gold Standard" Route: Pre-Halogenated Alkylation

To guarantee 100% regiochemical integrity, this guide advocates for a Convergent Route starting from 4-Bromo-2-methoxyphenol (4-Bromoguaiacol) . By utilizing a precursor where the bromine is already installed in the correct position relative to the methoxy group, the synthesis is reduced to a high-yielding O-alkylation (Williamson Ether Synthesis).

Advantages:

-

Regiocontrol: Absolute. The C4-Bromine is fixed before the steric bulk of the isopropyl group is added.

-

Scalability: Avoids column chromatography; product can be purified via vacuum distillation or crystallization.

-

Atom Economy: High, with potassium bromide as the primary byproduct.

Part 2: Detailed Experimental Protocol

Reaction Scheme

The synthesis proceeds via the nucleophilic substitution of 2-bromopropane by the phenoxide anion of 4-bromo-2-methoxyphenol.

Figure 1: Reaction logic flow for the O-alkylation of 4-bromoguaiacol.

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Role | Critical Specification |

| 4-Bromo-2-methoxyphenol | 203.03 | 1.0 | Substrate | Purity >98%; Free of 2-methoxyphenol |

| 2-Bromopropane | 123.00 | 1.5 - 2.0 | Electrophile | Anhydrous; Excess drives completion |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | Base | Anhydrous, granular (milled preferred) |

| DMF (N,N-Dimethylformamide) | 73.09 | Solvent | Solvent | Anhydrous; Water content <0.05% |

| Potassium Iodide (KI) | 166.00 | 0.1 | Catalyst | Optional: Finkelstein acceleration |

Step-by-Step Methodology

Step 1: Reaction Assembly

-

Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a temperature probe.

-

Charge the flask with 4-Bromo-2-methoxyphenol (1.0 equiv) and Anhydrous K₂CO₃ (2.0 equiv).

-

Add DMF (approx. 5-7 mL per gram of substrate) and stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The mixture will become a slurry.

-

Add 2-Bromopropane (1.5 equiv) in a single portion.

-

Optimization Tip: If reaction kinetics are slow, add 10 mol% Potassium Iodide (KI) to generate the more reactive 2-iodopropane in situ.

-

Step 2: Thermal Activation

-

Heat the reaction mixture to 60–70°C .

-

Caution: Do not exceed 80°C to minimize elimination of 2-bromopropane to propene.

-

-

Monitor the reaction by TLC (Hexane/EtOAc 4:1) or HPLC. The starting phenol (more polar) should disappear, replaced by the less polar ether product.

-

Typical reaction time: 3–5 hours .

Step 3: Workup

-

Cool the mixture to room temperature.

-

Quench by pouring the reaction mass into ice-cold water (5x reaction volume).

-

Extract with Ethyl Acetate or Dichloromethane (3x).

-

Wash the combined organic layers with:

-

1M NaOH (to remove unreacted phenol traces).

-

Water (to remove DMF).

-

Brine (saturated NaCl).

-

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification

-

Method A (Distillation - Recommended for Oil): Perform bulb-to-bulb distillation or vacuum distillation.

-

Boiling Point: ~88°C at 0.4 mmHg [1].[2]

-

-

Method B (Crystallization - If Solid): The product may solidify upon standing or cooling. Recrystallize from minimal Hexane or Pentane at -20°C.

-

Melting Point: 46–46.5°C [1].[2]

-

Part 3: Critical Process Parameters (CPPs) & Troubleshooting

Mechanistic Integrity

The reaction follows an SN2 mechanism . The steric bulk of the isopropyl group makes the electrophile secondary, which is prone to E2 elimination (forming propene) if the temperature is too high or the base is too strong/concentrated.

-

Control: Use K₂CO₃ (mild base) rather than NaH or KOtBu to suppress elimination.

-

Control: Maintain temperature <80°C.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion | "Stalled" reaction due to steric hindrance. | Add 0.1 equiv KI (Finkelstein condition); Increase temp to 75°C. |

| Starting Material Remains | Incomplete deprotonation or reagent loss. | Add 0.5 equiv fresh 2-bromopropane (it is volatile and may evaporate). |

| Byproduct: Propene gas | E2 Elimination pathway dominant. | Lower temperature to 55°C; Ensure K₂CO₃ is used, not NaOH. |

| Color Issue (Darkening) | Oxidation of phenol or DMF decomposition. | Ensure strict Nitrogen atmosphere; Use fresh DMF. |

Part 4: Analytical Validation

Target Structure: this compound CAS: 462092-23-5[6][7][8]

Expected NMR Data (CDCl₃)

-

¹H NMR:

-

δ 6.9–7.1 ppm (m, 3H, Aromatic protons). Pattern depends on coupling constants.

-

δ 4.5 ppm (septet, 1H, -OCH (CH₃)₂).

-

δ 3.8 ppm (s, 3H, -OCH₃ ).

-

δ 1.3–1.4 ppm (d, 6H, -OCH(CH₃ )₂).

-

-

¹³C NMR:

-

Characteristic peaks for the isopropoxy methine (~72 ppm) and methoxy (~56 ppm).

-

Aromatic C-Br carbon typically shifts upfield (~112-115 ppm).

-

Safety & Handling

-

4-Bromoguaiacol: Irritant. Avoid contact with skin.

-

2-Bromopropane: Alkylating agent; potential carcinogen. Handle in a fume hood.

-

DMF: Hepatotoxic. Use double-gloving.

References

-

Total synthesis of lamellarins D, L, and N. Source: National Institute of Informatics (NII) / Chemical and Pharmaceutical Bulletin. Context: Describes the synthesis of compound 21 (this compound) from 4-bromo-2-methoxyphenol via alkylation. Data: Yield 96%, bp 88°C/0.4 mmHg, mp 46-46.5°C. URL:[2][Link][2]

-

PubChem Compound Summary: this compound. Source: National Center for Biotechnology Information (NCBI). Context: Confirmation of CAS 462092-23-5 and chemical structure.[6][7][8] URL:[Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 3. rsc.org [rsc.org]

- 4. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 462092-23-5|this compound|BLD Pharm [bldpharm.com]

- 7. angene.in [angene.in]

- 8. alfa-chemistry.com [alfa-chemistry.com]

13C NMR spectrum for 4-Bromo-2-isopropoxy-1-methoxybenzene

An In-Depth Technical Guide to the ¹³C NMR Spectrum of 4-Bromo-2-isopropoxy-1-methoxybenzene

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted aromatic compound with potential applications in organic synthesis and drug discovery. The precise structural elucidation of such molecules is paramount for understanding their reactivity and potential biological activity. Among the suite of analytical techniques available for this purpose, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as a powerful, non-destructive method for mapping the carbon skeleton of a molecule. This guide provides a comprehensive overview of the theoretical and practical aspects of obtaining and interpreting the ¹³C NMR spectrum of this compound, tailored for researchers, scientists, and drug development professionals.

Core Principles: Predicting the ¹³C NMR Spectrum

The chemical shift of a given carbon atom in a ¹³C NMR spectrum is highly sensitive to its local electronic environment. In this compound, the chemical shifts of the aromatic carbons are influenced by the interplay of three substituents: a methoxy group (-OCH₃), an isopropoxy group (-OCH(CH₃)₂), and a bromine atom (-Br).

The methoxy and isopropoxy groups are electron-donating through resonance, which tends to shield the ortho and para carbons, shifting their signals upfield (to a lower ppm value). Conversely, their electronegativity exercises a deshielding inductive effect, most strongly felt at the ipso-carbon. Bromine, a halogen, exhibits a more complex influence. While it is electron-withdrawing inductively, it also possesses a "heavy atom effect," which can lead to a counterintuitive shielding of the ipso-carbon to which it is attached.[1][2]

Based on these principles and analysis of data from similar compounds, a predicted ¹³C NMR spectrum for this compound can be constructed. The molecule has ten unique carbon environments, and thus, ten distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Molecular Structure and Carbon Numbering

To facilitate the discussion of the ¹³C NMR spectrum, the carbon atoms of this compound are numbered as follows:

Structure of this compound with carbon numbering.

Predicted ¹³C NMR Chemical Shifts

The following table summarizes the predicted chemical shifts for each carbon atom in this compound, typically dissolved in deuterated chloroform (CDCl₃). These predictions are based on additive substituent effects and comparison with related structures such as anisole, bromobenzene, and various alkoxy-substituted benzenes.[3][4][5][6]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 | 150 - 155 | Ipso-carbon attached to the strongly electron-donating methoxy group. |

| C2 | 145 - 150 | Ipso-carbon attached to the electron-donating isopropoxy group. |

| C3 | 115 - 120 | Shielded by the ortho isopropoxy and meta methoxy groups. |

| C4 | 110 - 115 | Ipso-carbon attached to bromine; shielded by the heavy atom effect and the para methoxy group. |

| C5 | 120 - 125 | Influenced by the meta bromine and ortho methoxy groups. |

| C6 | 112 - 118 | Shielded by the ortho methoxy and meta isopropoxy groups. |

| C7 (OCH₃) | 55 - 60 | Typical range for a methoxy carbon attached to an aromatic ring. |

| C8 (CH) | 70 - 75 | Methine carbon of the isopropoxy group. |

| C9, C10 (CH₃) | 20 - 25 | Equivalent methyl carbons of the isopropoxy group. |

Experimental Protocol for ¹³C NMR Spectrum Acquisition

The following provides a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation

-

Analyte: Weigh approximately 20-50 mg of this compound directly into a clean, dry NMR tube.

-

Solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube. CDCl₃ is a common choice due to its excellent solubilizing properties for many organic compounds and its single carbon signal at ~77.16 ppm, which can serve as an internal reference.

-

Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for precise chemical shift referencing (δ = 0.00 ppm).[7] However, for routine analysis, referencing to the residual solvent peak is often sufficient.

-

Dissolution: Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

2. NMR Spectrometer Setup and Calibration

-

Instrumentation: A modern NMR spectrometer with a field strength of at least 300 MHz is recommended for good signal dispersion.

-

Tuning and Matching: Tune and match the carbon probe to the resonance frequency of ¹³C in your specific sample.

-

Locking: Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent to compensate for any magnetic field drift during the experiment.

-

Shimming: Shim the magnetic field to achieve a homogeneous field across the sample, which is crucial for obtaining sharp, well-resolved peaks.

3. Acquisition Parameters

-

Experiment Type: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) should be performed. This decouples the protons from the carbon nuclei, resulting in a spectrum with single lines for each unique carbon, which simplifies interpretation.

-

Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for all carbon types (e.g., 0-220 ppm).

-

Pulse Angle: A 30-45° pulse angle is typically used to allow for faster repetition rates without saturating the signals.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient for most carbons in small molecules.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity. Quaternary carbons, which lack attached protons and thus do not benefit from the Nuclear Overhauser Effect (NOE), will have longer relaxation times and may require more scans or a longer relaxation delay to be observed clearly.[8]

Experimental Workflow Diagram

Workflow for ¹³C NMR Spectrum Acquisition and Processing.

Interpreting the Experimental Spectrum

Upon acquiring and processing the data, the resulting spectrum should be analyzed as follows:

-

Peak Identification: Identify all the peaks in the spectrum. You should observe ten distinct signals corresponding to the ten unique carbon atoms in the molecule, in addition to the solvent peak at ~77.16 ppm.

-

Chemical Shift Comparison: Compare the experimental chemical shifts to the predicted values in the table above. The aromatic region (110-160 ppm) will contain six signals, while the aliphatic region (20-75 ppm) will contain four signals.

-

Intensity Analysis: Note the relative intensities of the peaks. While peak intensities in a standard proton-decoupled ¹³C NMR spectrum are not always directly proportional to the number of carbons, carbons with attached protons generally give more intense signals due to the Nuclear Overhauser Effect (NOE). The quaternary carbons (C1, C2, and C4) are expected to have lower intensities.[8] The two equivalent methyl carbons (C9 and C10) of the isopropoxy group should produce a single, more intense peak compared to the other aliphatic carbons.

-

Structural Confirmation: The presence of ten signals in the expected chemical shift ranges, with the anticipated relative intensities, provides strong evidence for the successful synthesis and purity of this compound.

Advanced NMR Techniques for Unambiguous Assignment

For complete and unambiguous assignment of each carbon signal, especially in the crowded aromatic region, advanced 2D NMR experiments are invaluable:

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates carbon signals with the signals of directly attached protons. This would allow for the definitive assignment of C3, C5, C6, C7, C8, C9, and C10.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds away. This is particularly useful for assigning the quaternary carbons (C1, C2, and C4) by observing their correlations with nearby protons.

¹³C NMR spectroscopy is an indispensable tool for the structural verification of this compound. By understanding the influence of the bromo, methoxy, and isopropoxy substituents on the carbon chemical shifts, a predictive framework can be established. This, combined with a robust experimental protocol and careful spectral interpretation, allows for the confident confirmation of the molecular structure. For drug development and synthetic chemistry applications, such detailed structural analysis is a critical component of quality control and a prerequisite for further studies.

References

-

"¹³C NMR of bromobenzene ipso carbon shielding - Chemistry Stack Exchange." Chemistry Stack Exchange, 30 Apr. 2017, [Link].

-

"¹³C NMR Chemical Shift." Oregon State University, [Link].

-

"Assigning the ¹³C NMR spectrum of bromobenzene and 4-bromobenzophenone." Chemistry Stack Exchange, 10 Jan. 2018, [Link].

-

"Bromobenzene - Optional[¹³C NMR] - Chemical Shifts." SpectraBase, [Link].

-

"Carbon-13 Nuclear Magnetic Resonance Studies of ortho-Substituted Anisoles and Diphenyl Ethers." Canadian Science Publishing, [Link].

-

"Carbon-13 Chemical Shift Tensors and Molecular Conformation of Anisole." ACS Publications, [Link].

-

"¹³C NMR Spectroscopy." ChemConnections, [Link].

-

"C9H12 C-13 nmr spectrum of propylbenzene analysis of chemical shifts ppm interpretation." Doc Brown's Chemistry, [Link].

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. spectrabase.com [spectrabase.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Anisole(100-66-3) 13C NMR spectrum [chemicalbook.com]

- 7. C9H12 C-13 nmr spectrum of propylbenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-phenylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Mass Spectrometry of 4-Bromo-2-isopropoxy-1-methoxybenzene

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-Bromo-2-isopropoxy-1-methoxybenzene, a compound of interest in synthetic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document elucidates the principles, experimental protocols, and expected fragmentation patterns of this molecule, grounding its claims in established scientific literature.

Introduction: The Analytical Significance of Mass Spectrometry for Substituted Aromatics

This compound belongs to a class of substituted aromatic compounds whose precise structural characterization is paramount for ensuring purity, identifying byproducts, and understanding reaction mechanisms. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities. When coupled with a separation technique like Gas Chromatography (GC), GC-MS provides a robust platform for both qualitative and quantitative analysis.

The choice of ionization technique is critical in mass spectrometry. For volatile and thermally stable small molecules like this compound, Electron Ionization (EI) is the method of choice.[1] EI is a "hard" ionization technique that employs high-energy electrons (~70 eV) to induce ionization and extensive, reproducible fragmentation.[1][2] This rich fragmentation pattern serves as a molecular fingerprint, enabling detailed structural elucidation.

Experimental Protocol: A Self-Validating System for Analysis

The following protocol for GC-MS analysis is designed to be a self-validating system, ensuring reliable and reproducible results.

2.1. Sample Preparation

-

Solvent Selection: Dissolve a small quantity (approximately 1 mg) of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of 100 µg/mL. The solvent should be free of contaminants that could interfere with the analysis.

-

Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could contaminate the GC inlet or column.

2.2. Gas Chromatography (GC) Parameters

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

-

Inlet Temperature: 250 °C to ensure rapid volatilization of the analyte.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is suitable for separating the analyte from potential impurities.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

2.3. Mass Spectrometry (MS) Parameters

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 450 to capture the molecular ion and all significant fragment ions.

-

Solvent Delay: A solvent delay of 3-4 minutes is employed to prevent the high concentration of the solvent from saturating the detector.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is predicted to exhibit several characteristic features, primarily dictated by the presence of the bromine atom and the ether functionalities.

3.1. The Molecular Ion Peak (M⁺)

A key feature in the mass spectrum of any brominated compound is the presence of a distinct isotopic pattern for the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio).[3][4][5][6][7] Consequently, the molecular ion of this compound (C₁₀H₁₃BrO₂) will appear as a pair of peaks of almost equal intensity at m/z 244 and 246.[3][5][6][7][8] The peak at m/z 244 corresponds to the molecule containing the ⁷⁹Br isotope, and the peak at m/z 246 corresponds to the molecule with the ⁸¹Br isotope.[3][5][6][7][8] The stability of the aromatic ring suggests that the molecular ion peak will be readily observable.[7][9]

3.2. Primary Fragmentation Pathways

The high energy of electron ionization will induce fragmentation through several predictable pathways. Ethers commonly undergo cleavage of the C-C bond alpha to the oxygen atom.[9]

-

Loss of the Isopropyl Group: A primary fragmentation pathway is the cleavage of the bond between the oxygen and the isopropyl group, leading to the loss of a propyl radical (•C₃H₇, 43 Da). This would result in a prominent ion at m/z 201/203.

-

Loss of Propene (McLafferty-like Rearrangement): The isopropoxy group can facilitate the loss of propene (C₃H₆, 42 Da) through a rearrangement, leading to a radical cation at m/z 202/204.

-

Loss of a Methyl Radical: Cleavage of the methoxy group can lead to the loss of a methyl radical (•CH₃, 15 Da), resulting in an ion at m/z 229/231.

-

Benzylic Cleavage: While not a classic benzylic position, cleavage of the entire isopropoxy group as a radical (•OC₃H₇, 59 Da) can occur, yielding an ion at m/z 185/187.

3.3. Visualization of Fragmentation Pathways

The following diagram illustrates the predicted major fragmentation pathways of this compound under electron ionization.

Caption: Predicted major fragmentation pathways of this compound.

Data Presentation: Summary of Expected Ions

The following table summarizes the key ions expected in the electron ionization mass spectrum of this compound.

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Neutral Loss | Comments |

| 244/246 | [C₁₀H₁₃BrO₂]⁺˙ | - | Molecular Ion (M⁺) |

| 229/231 | [C₉H₁₀BrO₂]⁺ | •CH₃ | Loss of a methyl radical from the methoxy group. |

| 202/204 | [C₇H₇BrO₂]⁺˙ | C₃H₆ | Loss of propene from the isopropoxy group. |

| 201/203 | [C₇H₆BrO₂]⁺ | •C₃H₇ | Loss of an isopropyl radical. |

| 185/187 | [C₇H₆BrO]⁺ | •OC₃H₇ | Loss of the isopropoxy radical. |

Conclusion: A Predictive Framework for Structural Confirmation

This guide provides a robust framework for the mass spectrometric analysis of this compound. By understanding the fundamental principles of electron ionization and the characteristic fragmentation patterns of brominated aromatic ethers, researchers can confidently interpret experimental data to confirm the structure and purity of this compound. The detailed experimental protocol and the predicted fragmentation pathways serve as a valuable reference for method development and data analysis in the fields of chemical synthesis and pharmaceutical development.

References

- Vertex AI Search. (n.d.). Interpretation of Mass Spectra.

-

Preti, G. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 548. [Link].

-

Gouteux, B., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of Mass Spectrometry, 49(5), 415-423. [Link].

-

JoVE. (n.d.). Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved February 6, 2026, from [Link].

-

ResearchGate. (n.d.). Electron impact ionization mass spectrum for essential fragrant oils... Retrieved February 6, 2026, from [Link].

-

Royal Society of Chemistry. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Physical Chemistry Chemical Physics, 23(33), 17855-17865. [Link].

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 6, 2026, from [Link].

-

PubChem. (n.d.). 4-Bromo-1-methoxy-2-methylbenzene. Retrieved February 6, 2026, from [Link].

-

Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved February 6, 2026, from [Link].

-

JoVE. (n.d.). Chemical Ionization (CI) Mass Spectrometry. Retrieved February 6, 2026, from [Link].

-

Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved February 6, 2026, from [Link].

-

ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Retrieved February 6, 2026, from [Link].

-

The Organic Chemistry Tutor. (2021, January 5). Mass Spectrometry. YouTube. [Link].

-

Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. [Link].

-

J-GLOBAL. (n.d.). 1-Bromo-4-methoxybenzene. Retrieved February 6, 2026, from [Link].

-

Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane fragmentation pattern. Retrieved February 6, 2026, from [Link].

-

National Institutes of Health. (n.d.). Mass spectrometric determination of dioxygen bond splitting in the “peroxy” intermediate of cytochrome c oxidase. Retrieved February 6, 2026, from [Link].

-

MDPI. (n.d.). N-(4-Methoxyphenethyl)-2-propylpentanamide. Retrieved February 6, 2026, from [Link].

-

Dr. Anaji. (2022, March 11). Lec-26 || Mass fragmentation in aromatic hydrocarbons || Tropylium ion || Mclafferty rearrangement. YouTube. [Link].

-

SlideShare. (n.d.). Mass chart Fragmentation. Retrieved February 6, 2026, from [Link].

-

SciELO. (2025). Collision-Induced Dissociation in ESI-MS/MS of Caramboxin Isolated from Averrhoa carambola: Computational and Mass Spectrometry Studies. Retrieved February 6, 2026, from [Link].

-

SIELC Technologies. (n.d.). Benzene, 1-bromo-4-methoxy-. Retrieved February 6, 2026, from [Link].

-

eGyanKosh. (n.d.). Branched chain alkanes. Retrieved February 6, 2026, from [Link].

-

PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. Retrieved February 6, 2026, from [Link].

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved February 6, 2026, from [Link].

-

PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene. Retrieved February 6, 2026, from [Link].

-

National Institutes of Health. (n.d.). 4-Benzyloxy-2-bromo-1-methoxybenzene. Retrieved February 6, 2026, from [Link].

Sources

- 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. savemyexams.com [savemyexams.com]

- 6. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. asdlib.org [asdlib.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Solubility Profile of 4-Bromo-2-isopropoxy-1-methoxybenzene

[1][2]

Executive Summary

This compound (an isomer of 4-bromo-1-isopropoxy-2-methoxybenzene) is a lipophilic aryl halide ether commonly utilized as a scaffold in the synthesis of kinase inhibitors and other pharmaceutical active ingredients (APIs).[1][2] Its structure—featuring a bromine handle for cross-coupling (e.g., Suzuki-Miyaura) and two alkoxy groups (methoxy and isopropoxy)—dictates a distinct solubility profile characterized by high lipophilicity and low aqueous solubility.[1][2]

This guide provides a validated solubility landscape, experimental protocols for solvent screening, and process recommendations for extraction and purification, grounded in both specific literature precedents and fundamental solubility parameter theory.[1]

Physicochemical Profile & Structural Analysis

Understanding the molecular architecture is the first step in predicting solvent interaction.[1]

| Property | Value / Characteristic | Implication for Solubility |

| Molecular Formula | C₁₀H₁₃BrO₂ | Moderate molecular weight (~245.11 g/mol ).[1][2] |

| Functional Groups | Aryl Bromide, Methyl Ether, Isopropyl Ether | Highly lipophilic; lacks Hydrogen Bond Donors (HBD).[1][2] |

| LogP (Predicted) | ~3.4 – 3.7 | Highly soluble in non-polar organic solvents; insoluble in water.[1][2] |

| Physical State | Low-melting solid or Oil | Likely to oil out in aqueous mixtures; amenable to melt crystallization.[1][2] |

Theoretical Solubility Parameters (Hansen)

Based on the functional groups, the Hansen Solubility Parameters (HSP) suggest strong affinity for solvents with moderate dispersion (

Solubility Landscape

The following data categorizes solvents based on their thermodynamic affinity for this compound.

Solvent Compatibility Table[2]

| Solvent Class | Specific Solvents | Solubility Rating | Process Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Reaction solvent, Extraction.[1][2] |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | High (>50 mg/mL) | Extraction, Crystallization solvent.[1][2] |

| Aromatics | Toluene, Xylene | High (>50 mg/mL) | High-temp reactions, Azeotropic drying.[1][2] |

| Alkanes | Hexanes, Cyclohexane, Heptane | Moderate/High | Anti-solvent for crystallization; Chromatography eluent.[1][2] |

| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Temperature Dependent | Recrystallization (high solubility hot, low cold).[1][2] |

| Ethers | THF, MTBE, 2-MeTHF | High | Grignard formation, Lithiation reactions.[1][2] |

| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | Impurity wash, Phase separation.[1][2] |

Key Literature Insight: Purification

Literature regarding the synthesis of the isomeric 4-bromo-1-isopropoxy-2-methoxybenzene confirms that the compound is successfully purified via flash column chromatography using a Cyclohexane / Ethyl Acetate (90:10) mixture [1].

Experimental Workflows

Protocol: Gravimetric Solubility Determination

Use this protocol to generate precise solubility curves for crystallization development.[2]

Materials: this compound (100 mg), HPLC vials, Syringe filters (0.45 µm PTFE), Analytical Balance.

-

Preparation: Weigh 100 mg of the compound into a 4 mL vial.

-

Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

-

Observation: Vortex after each addition. Record the volume required for complete dissolution (clear solution).[1][2]

-

Saturation (Optional): If solid remains after 2 mL, filter the supernatant, evaporate a known volume, and weigh the residue to calculate

(mg/mL). -

Temperature Stress: Repeat at 50°C to construct a Van't Hoff plot for crystallization design.

Visualization: Solubility Screening Logic

The following diagram outlines the decision process for selecting a solvent system for purification based on solubility data.

Figure 1: Decision tree for purification based on physical state and solubility.[1][2]

Process Applications

Extraction Strategy

For workup following synthesis (e.g., alkylation of 4-bromo-guaiacol):

-

Recommended System: Ethyl Acetate / Water.[1]

-

Rationale: The partition coefficient (LogP > 3) heavily favors the organic phase.[1] DCM is also effective but poses higher environmental concerns.[1][2]

-

Protocol:

Crystallization (Binary Solvent System)

If the compound is solid but difficult to crystallize from a single solvent:

-

Dissolution: Dissolve crude material in a minimum volume of warm Ethyl Acetate (Good Solvent).[1]

-

Nucleation: Slowly add Heptane or Cyclohexane (Anti-Solvent) dropwise until persistent cloudiness appears.[1]

-

Cooling: Allow the mixture to cool slowly to room temperature, then to 0°C.

-

Filtration: Collect crystals and wash with cold Heptane.

Chromatography (Purification)[1][2]

Safety & Handling (E-E-A-T)

References

-

Synthesis and Purification: ChemicalBook. (n.d.).[1] Synthesis of 4-bromo-1-isopropoxy-2-methoxybenzene from 4-Bromo-2-methoxyphenol.[1][2][5] Retrieved from (Describes purification via flash column chromatography with cyclohexane/ethyl acetate).[1][2][5]

-

General Properties of 4-Bromoanisole Derivatives: PubChem. (n.d.). 4-Bromo-1-methoxy-2-(propan-2-yl)benzene.[1][2] Retrieved from (Provides LogP and structural data for similar isomers).[1][2]

-

Solubility Parameter Theory: Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2] (Theoretical basis for solvent selection).[1]

Sources

- 1. 4-Bromoanisole | C7H7BrO | CID 7730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1355246-85-3|4-Chloro-2-methoxy-1-(3-nitrophenyl)benzene|BLD Pharm [bldpharm.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. 4-bromo-1-isopropoxy-2-methoxybenzene synthesis - chemicalbook [chemicalbook.com]

stability and storage of 4-Bromo-2-isopropoxy-1-methoxybenzene

An In-depth Technical Guide to the Stability and Storage of 4-Bromo-2-isopropoxy-1-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic compound with applications in organic synthesis and pharmaceutical research. Its utility in these fields is contingent upon its chemical integrity, which can be compromised by improper storage and handling. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its long-term storage to ensure its purity and reactivity are maintained.

Introduction: Understanding the Molecular Landscape

The stability of this compound is intrinsically linked to its molecular structure. The benzene ring is substituted with a bromine atom, a methoxy group, and an isopropoxy group. Each of these functional groups contributes to the overall reactivity and potential degradation pathways of the molecule.

-

Aromatic Ring: The benzene core is relatively stable but can be susceptible to electrophilic substitution reactions.

-

Bromo Group: The bromine atom is an electron-withdrawing group via induction but can also participate in resonance, directing electrophilic substitution to the ortho and para positions. It is a potential leaving group in nucleophilic aromatic substitution reactions under forcing conditions.

-

Methoxy and Isopropoxy Groups: These alkoxy groups are electron-donating through resonance, activating the ring towards electrophilic substitution. The ether linkages can be susceptible to cleavage by strong acids.[1]

The interplay of these functional groups dictates the compound's susceptibility to degradation.

Potential Degradation Pathways

Understanding the likely routes of chemical degradation is fundamental to establishing effective storage protocols. For this compound, the primary concerns are oxidation, hydrolysis, and photodegradation.

2.1. Oxidation: While the benzene ring itself is relatively resistant to oxidation, the alkoxy groups can be susceptible to oxidative cleavage over time, especially in the presence of strong oxidizing agents or upon prolonged exposure to atmospheric oxygen.[1] This can lead to the formation of phenolic and other degradation byproducts.

2.2. Hydrolysis: The ether linkages of the methoxy and isopropoxy groups are generally stable but can undergo hydrolysis in the presence of strong acids to form the corresponding phenol and alcohols.[1] While this reaction typically requires harsh conditions, the presence of acidic impurities or moisture over long-term storage could facilitate slow degradation.

2.3. Photodegradation: Aromatic compounds, particularly halogenated ones, can be sensitive to light, especially UV radiation. Photo-induced homolytic cleavage of the carbon-bromine bond can generate radical species, leading to a cascade of decomposition reactions and the formation of colored impurities.

Recommended Storage Conditions: A Proactive Approach to Preservation

Based on the chemical properties and potential degradation pathways, the following storage conditions are recommended to ensure the long-term stability of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Refrigeration slows down the rate of all chemical reactions, including potential degradation pathways. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Displacing air with an inert gas minimizes the risk of oxidation. |

| Light | Amber vial or in the dark | Protects the compound from photodegradation. |

| Moisture | Tightly sealed container in a dry environment | Prevents hydrolysis of the ether linkages. |

Experimental Protocol for Long-Term Storage

This protocol provides a step-by-step methodology for the proper storage of this compound upon receipt and for subsequent long-term storage.

Materials:

-

Stock container of this compound

-

Amber glass vials with PTFE-lined caps

-

Inert gas source (Argon or Nitrogen) with a regulator and tubing

-

Glove box or a well-ventilated fume hood

-

Parafilm® or other sealing tape

-

Refrigerator (2-8°C)

Procedure:

-

Initial Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Note the appearance of the compound (color, physical state).

-

Inert Atmosphere Preparation: If the compound is to be aliquoted or if the original container has a large headspace, it is advisable to flush the container with an inert gas.

-

In a fume hood, carefully open the container.

-

Insert a tube connected to the inert gas source, ensuring the gas flow is gentle.

-

Flush the headspace of the container for approximately 1-2 minutes to displace any air.

-

-

Secure Sealing:

-

Immediately after flushing, securely tighten the cap.

-

For added protection against moisture and air ingress, wrap the cap and neck of the container with Parafilm®.

-

-

Labeling: Ensure the container is clearly labeled with the compound name, CAS number, date of receipt, and any relevant safety information.

-

Refrigerated Storage: Place the sealed container in a refrigerator maintained at 2-8°C. The storage location should be dark.

-

Periodic Evaluation: For very long-term storage, it is good practice to visually inspect the compound periodically (e.g., annually) for any changes in color or appearance that might indicate degradation. If degradation is suspected, re-analysis (e.g., by NMR or GC-MS) is recommended before use.

Handling and Incompatibilities

Handling:

-

Always handle this compound in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][3]

-

Avoid inhalation of vapors and contact with skin and eyes.[2][3]

Incompatibilities:

-

Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, as this can lead to vigorous reactions and degradation of the compound.[1]

-

Strong Acids: Contact with strong acids should be avoided to prevent cleavage of the ether linkages.[1]

Visualization of Storage Workflow

The following diagram illustrates the decision-making process and workflow for the proper storage of this compound.

Sources

commercial suppliers of 4-Bromo-2-isopropoxy-1-methoxybenzene

Topic: Commercial Suppliers and Technical Sourcing Guide for 4-Bromo-2-isopropoxy-1-methoxybenzene CAS: 462092-23-5[1]

Executive Summary

This compound (CAS 462092-23-5) is a specialized aryl bromide intermediate critical to the synthesis of Phosphodiesterase 4 (PDE4) inhibitors and various tyrosine kinase inhibitors (TKIs). Its structural uniqueness lies in the ortho-isopropoxy group, which often serves to improve the lipophilicity and metabolic stability of the final drug candidate, or to fill specific hydrophobic pockets within a target enzyme (e.g., EGFR or PDE4 active sites).

For drug development professionals, sourcing this intermediate requires navigating a market of fine chemical suppliers while strictly controlling for regioisomeric impurities that arise during synthesis. This guide outlines a self-validating procurement strategy, detailing the chemical's provenance, impurity profile, and a rigorous Quality Control (QC) protocol.

Chemical Identity & Specifications

Before engaging suppliers, the technical specifications must be frozen to prevent the receipt of regioisomers (e.g., the isopropyl group vs. isopropoxy ether confusion).

| Parameter | Specification |

| Chemical Name | This compound |

| Synonyms | 4-Bromo-2-isopropoxyanisole; 1-Bromo-4-methoxy-3-isopropoxybenzene |

| CAS Number | 462092-23-5 (Do not confuse with 24591-33-1, the isopropyl-alkyl analog) |

| Molecular Formula | C₁₀H₁₃BrO₂ |

| Molecular Weight | 245.11 g/mol |

| Appearance | White to off-white crystalline solid or viscous oil (purity dependent) |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water |

| Purity Requirement | >97.0% (HPLC) for R&D; >98.5% for GMP starting material |

Synthetic Context & Impurity Profiling

To validate a supplier, you must understand how they made the compound. The synthesis route dictates the impurity profile.

The Dominant Commercial Route: Most reputable suppliers synthesize this via the O-alkylation of 4-Bromo-2-methoxyphenol (4-Bromoguaiacol) with 2-bromopropane or 2-iodopropane.

-

Why this route? It is regio-selective. 4-Bromoguaiacol is a commodity chemical where the bromine is already fixed at the 4-position relative to the hydroxyl, eliminating the risk of brominating the wrong position later.

-

Alternative (Risky) Route: Bromination of 2-isopropoxyanisole. This is discouraged because the directing effects of the methoxy (position 1) and isopropoxy (position 2) groups compete, potentially yielding the 5-bromo or 3-bromo isomers alongside the desired 4-bromo product.

Impurity Watchlist:

-

4-Bromo-2-methoxyphenol (Starting Material): If the alkylation is incomplete. Detectable via LC-MS (Mass 202/204) or H-NMR (phenolic -OH).

-

Inorganic Salts: Potassium carbonate/bromide residues from the alkylation step.

-

Regioisomers: Only present if the supplier used the "Alternative Route."

Visualization: Synthesis & Impurity Flow

Figure 1: The standard commercial synthesis route (O-alkylation) minimizes regioisomer formation but requires monitoring for unreacted phenolic starting material.

Commercial Sourcing Strategy

Suppliers for this intermediate fall into two tiers. Your choice depends on the development stage.

Tier 1: Catalog Suppliers (Gram to Kilogram Scale)

Best for early-stage medicinal chemistry and lead optimization.

-

BLD Pharm: High reliability for halo-benzenes; lists CAS 462092-23-5 specifically.

-

Combi-Blocks: Often stocks building blocks with specific substitution patterns like this.

-

Enamine: Excellent for building blocks, though lead times can vary if stock is in Ukraine/Latvia.

Tier 2: Bulk/Custom Manufacturing (Kilogram to Metric Ton)

Required for GLP tox studies or Pilot Plant runs.

-

Strategy: Do not buy "off the shelf." Request a Batch Sequestration from a Tier 1 supplier or contract a CRO (e.g., WuXi AppTec, Pharmaron) to synthesize via the 4-Bromoguaiacol route.

-

Directive: Explicitly specify "Synthesis via 4-Bromoguaiacol alkylation" in your Request for Quote (RFQ) to ensure regio-purity.

Self-Validating Quality Control (QC) Protocol

Do not rely solely on the supplier's Certificate of Analysis (CoA). Upon receipt, perform the following "Identity & Purity Triad."

A. H-NMR Identity Check (The "Fingerprint")

The isopropoxy group provides a distinct diagnostic signal that confirms the alkylation was successful.

-

Diagnostic Signal 1: A septet at roughly 4.5 ppm (1H) corresponding to the CH of the isopropyl group.

-

Diagnostic Signal 2: A doublet at roughly 1.3–1.4 ppm (6H) corresponding to the two methyl groups of the isopropyl chain.

-

Diagnostic Signal 3: A singlet at roughly 3.8 ppm (3H) for the methoxy group.

-

Validation: If the septet is missing or appears as a triplet (n-propyl), reject the lot.

B. HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Acetonitrile/Water (Gradient 10% -> 90%).

-

Detection: UV at 254 nm (Aryl bromide absorption).

-

Acceptance Criteria: Main peak >97.0%. No single impurity >1.0%.

C. Residual Solvent/Reagent Check

-

Test: Loss on Drying (LOD) or GC-Headspace.

-

Target: Ensure removal of 2-bromopropane (alkylating agent), which is genotoxic.

Visualization: QC Decision Tree

Figure 2: A logical QC workflow to filter out incorrect isomers and impure lots before they enter the synthesis pipeline.

Handling and Stability

-

Storage: Store at 2–8°C. While aryl bromides are generally stable, the electron-rich nature of the ring (two alkoxy groups) makes it slightly susceptible to oxidation over long periods.

-

Light Sensitivity: Protect from light to prevent slow debromination or radical formation.

-

Reactivity: This compound is a "Suzuki-Miyaura Ready" electrophile. It will react readily with boronic acids in the presence of Pd catalysts. Ensure no cross-contamination with palladium traces in the weighing area.

References

-

World Intellectual Property Organization (WIPO). (2020). Patent WO2020070651A1: Boron containing PDE4 inhibitors. (Describes the synthesis of the target via alkylation of 4-bromo-2-methoxyphenol). Link

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 462092-23-5. PubChem.[2] Link

-

BLD Pharm. (n.d.).[3] Product Datasheet: this compound. (Commercial source verification). Link

Sources

An In-Depth Technical Guide to 4-Bromo-1-methoxy-2-(propan-2-yl)benzene: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Brominated Anisoles in Medicinal Chemistry

Substituted anisoles are a pivotal class of compounds in organic synthesis, frequently serving as versatile intermediates in the construction of complex molecular architectures. Among these, halogenated derivatives, particularly brominated anisoles, have garnered significant attention in the field of drug discovery and development. The presence of a bromine atom can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of 4-bromo-1-methoxy-2-(propan-2-yl)benzene, a key building block with emerging relevance in medicinal chemistry.

This document will delve into the compound's nomenclature and physicochemical properties, provide detailed synthetic protocols, explore its applications as a precursor in the synthesis of pharmacologically active agents, and outline robust analytical methods for its characterization. The insights provided are curated for researchers and scientists actively engaged in the synthesis and development of novel therapeutics.

IUPAC Nomenclature and Physicochemical Properties

The correct IUPAC name for the compound of interest is 4-bromo-1-methoxy-2-(propan-2-yl)benzene . It is also commonly referred to by its synonym, 4-bromo-2-isopropylanisole .

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of 4-bromo-1-methoxy-2-(propan-2-yl)benzene are summarized in the table below, with data primarily computed by PubChem.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BrO | PubChem[1] |

| Molecular Weight | 229.11 g/mol | PubChem[1] |

| IUPAC Name | 4-bromo-1-methoxy-2-(propan-2-yl)benzene | PubChem[1] |

| CAS Number | 24591-33-1 | PubChem[1] |

| XLogP3 | 3.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 228.01498 Da | PubChem[1] |